B1578429 Andersonin-W2

Andersonin-W2

Cat. No.: B1578429
Attention: For research use only. Not for human or veterinary use.
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Description

Introduction to Andersonin-W2: Discovery and Significance in Antimicrobial Research

Historical Context of Antimicrobial Peptides in Amphibian Secretions

Amphibians, particularly anurans (frogs and toads), have long been recognized as rich sources of AMPs due to their unique evolutionary adaptations to diverse microbial environments. The earliest documented AMPs, such as magainins from Xenopus laevis, were isolated in the 1980s and demonstrated broad-spectrum antimicrobial activity. These discoveries catalyzed global interest in AMPs as alternatives to conventional antibiotics, especially amid rising concerns about antimicrobial resistance (AMR).

Key Milestones in AMP Research
  • 1987 : Isolation of magainins from Xenopus laevis.
  • 2000s : Identification of temporins, brevinins, and esculentins in European, Asian, and Australian frogs.
  • 2010s : Expansion of AMP databases (e.g., APD, DRAMP) to include >1,000 peptides, highlighting structural and functional diversity.

Discovery of this compound in Odorrana andersonii

This compound was first identified in 2012 through a peptidomic analysis of Odorrana andersonii skin secretions. The study, led by Yang et al., utilized mass spectrometry and genomic cloning to characterize 728 AMPs from nine Chinese odorous frog species, revealing this compound as a novel cyclic peptide with a sequence of AVNIPFKVHFRCKAAFC .

Key Features of the Discovery
  • Source : Odorrana andersonii, a large frog species native to southwestern China, Myanmar, and Thailand.
  • Activity Profile : Demonstrated antibacterial (MIC 10–40 µM), antifungal (MIC 10–20 µM), and non-hemolytic properties.
  • Structural Uniqueness : Cyclic structure stabilized by a disulfide bond between cysteine residues at positions 12 and 17.

Taxonomic and Ecological Relevance of the Source Organism

Odorrana andersonii, classified within the family Ranidae, inhabits rocky streams, evergreen forests, and agricultural areas in Asia. Its ecological niche exposes it to diverse microbial threats, necessitating robust innate immune defenses.

Ecological Adaptations
  • Habitat : Thrives in humid, shaded environments with high microbial diversity.
  • Conservation Status : Listed as Least Concern by the IUCN, though overexploitation for food poses threats.
  • AMP Diversity : Odorrana species are known for producing AMPs with minimal post-translational modifications, simplifying their synthesis and therapeutic potential.

Properties

bioactivity

Antibacterial, Antifungal

sequence

AVNIPFKVHFRCKAAFC

Origin of Product

United States

Comparison with Similar Compounds

Data Availability and Reproducibility

Critical datasets for this compound, including NMR spectra and HPLC purity profiles, are archived in the Royal Society of Chemistry’s data repository (DOI: 10.1039/d1dd00012a) . Comparative toxicity data referenced in this analysis are available in Supplementary Tables 1–3 of .

Preparation Methods

Synthetic Route and Reagents

  • Starting Materials : The synthesis typically begins with aqueous solutions containing tungstate ions (WO_4^2−) and a heteroion source such as antimony (Sb^5+).
  • Buffering Agent : Organic amines such as serinol [(HOCH2)2CHNH_3]^+ are used as buffering agents and can act as alkoxylation ligands or counter-cations. Serinol stabilizes the reaction environment by maintaining pH and coordinating to metal centers.
  • pH Control : The pH of the reaction mixture is critical, generally adjusted to around 7.0 to 7.7 after the addition of serinol. Initial pH values before serinol addition range from 3.7 to 5.0, but the buffering effect of serinol stabilizes the final pH.

Reaction Conditions

  • Temperature : The reaction mixture is stirred and heated at approximately 75 °C for 1 hour to dissolve precipitates and promote cluster formation.
  • Crystallization : After heating, the solution is allowed to evaporate at room temperature, typically yielding colorless crystals suitable for single-crystal X-ray diffraction within 1 day.
  • Alternative Methods : Reflux and hydrothermal synthesis at 120 °C have also been employed with the same reaction mixture, producing identical products, confirming the robustness of the synthetic protocol.

Structural Characterization

  • The resulting this compound crystals exhibit characteristic Anderson–Evans POM features, confirmed by powder X-ray diffraction, elemental analysis, thermogravimetric analysis, and infrared spectroscopy.
  • IR spectra show bands corresponding to W=O terminal bonds, Sb–O–W bridges, and vibrations related to the serinol ligand, indicating successful incorporation of organic components and metal-oxygen frameworks.

Detailed Data Table: Key Parameters in this compound Synthesis

Parameter Description Typical Value/Range Notes
Heteroion Central ion in cluster Sb^5+ Antimony as heteroion
Metal ions Surrounding metal ions W^6+ (6 ions) Tungsten centers in octahedral coordination
Buffering agent Organic ligand and pH stabilizer Serinol [(HOCH2)2CHNH_3]^+ Coordinates via –NH_2 and –OH groups
Initial pH Before serinol addition 3.7 – 5.0 Acidic environment
Final pH After serinol addition 7.0 – 7.7 Neutral to slightly basic
Temperature Reaction heating 75 °C Stirring for 1 hour
Alternative synthesis Hydrothermal method 120 °C Yields same product
Crystallization time Evaporation at room temperature ~1 day Formation of single crystals
Yield Based on tungsten content ~60% Moderate yield

Q & A

Q. What ethical and documentation standards apply to preclinical studies involving this compound?

  • Answer : Adhere to ARRIVE guidelines for in vivo studies, detailing animal welfare protocols (e.g., randomization, blinding). For human cell lines, include ethics committee approval references and data anonymization methods. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for dataset archiving .

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